molecular formula C16H18N4O3 B11431497 7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11431497
M. Wt: 314.34 g/mol
InChI Key: WEVYQNOECMTEGQ-UHFFFAOYSA-N
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Description

7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a phenyl ring and a butan-2-yloxy substituent. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a halogenated phenyl derivative reacts with the triazolopyrimidine core.

    Attachment of the Butan-2-yloxy Group: The butan-2-yloxy group is attached through an etherification reaction, where an alcohol derivative reacts with the phenyl ring under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Hydrolysis: The ester linkage in the butan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.

    Medicine: Preliminary studies suggest it may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

    7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the butan-2-yloxy group, which may affect its biological activity and chemical reactivity.

    7-[2-(Methoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: Contains a methoxy group instead of butan-2-yloxy, leading to different physicochemical properties.

    7-[2-(Ethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: Similar structure but with an ethoxy group, which may influence its solubility and reactivity.

The uniqueness of 7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

7-(2-butan-2-yloxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O3/c1-3-10(2)23-14-7-5-4-6-11(14)13-8-12(15(21)22)19-16-17-9-18-20(13)16/h4-10,13H,3H2,1-2H3,(H,21,22)(H,17,18,19)

InChI Key

WEVYQNOECMTEGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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